

Fumonisin B2-13C34 ceramide synthase disruption

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Mechanism of Ceramide Synthase Disruption

Fumonisin are mycotoxins produced by *Fusarium* species. Their toxicity stems from their structural similarity to sphingolipid precursors, sphinganine (Sa) and sphingosine (So), which allows them to act as potent competitive inhibitors of ceramide synthases (CerSs) [1] [2].

CerS enzymes catalyze the N-acylation of sphingoid bases using fatty acyl-CoAs, a critical step in the *de novo* synthesis and salvage pathways of sphingolipids [1]. Inhibition of CerS by fumonisin B1 (FB1) triggers a "perfect storm" of sphingolipid perturbations [1] [3]:

- **Accumulation of Sphingoid Bases and Their 1-Phosphates:** Inhibition of CerS leads to a marked increase in the precursors sphinganine (Sa) and sphingosine (So). These are then phosphorylated to form sphinganine-1-phosphate (Sa1P) and sphingosine-1-phosphate (S1P), which are bioactive signaling molecules [1] [4].
- **Depletion of Complex Sphingolipids:** The blockade in ceramide production results in reduced formation of downstream complex sphingolipids, including sphingomyelin and glycosphingolipids [1].
- **Formation of Atypical 1-Deoxysphingoid Bases:** FB1 exposure leads to the unexpected production of 1-deoxysphinganine (1-deoxySa) and its N-acylated forms (1-deoxydihydroceramides). This occurs because serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway, can alternatively use alanine instead of serine when its primary product, Sa, accumulates [1] [4]. These 1-deoxy-sphingolipids lack the C1-hydroxyl group, cannot form complex sphingolipids, and are highly cytotoxic and membrane-disruptive [1] [4].

- **Impact on Other Lipid Pathways:** The disruption reverberates beyond sphingolipids, affecting the metabolism of fatty acids, oxylipins, and glycerophospholipids [1] [5].

The diagram below illustrates this disrupted metabolic pathway.



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FB1 inhibition of CerS disrupts normal sphingolipid metabolism, leading to toxic accumulation of atypical and signaling metabolites.

Quantitative Data on Sphingolipid Perturbations

The following tables summarize the key quantitative changes in sphingolipid metabolites resulting from CerS inhibition, based on animal and cell culture studies.

Table 1: Directional Changes in Key Sphingolipid Metabolites after FB1 Exposure

Metabolite Class	Specific Metabolite	Change	Biological Consequence
Sphingoid Bases	Sphinganine (Sa), Sphingosine (So)	↑↑ Accumulation [1]	Cytotoxicity, growth inhibition, induction of apoptosis [1] [2]
Sphingoid Base 1-Phosphates	Sa1P, S1P	↑ Accumulation [1]	Growth & anti-apoptotic signaling; role in development & oncogenesis [1]
Atypical Sphingoid Bases	1-Deoxysphinganine (1-deoxySa)	↑↑ Accumulation [1] [4]	High cytotoxicity, membrane disruption [1] [4]
Ceramides & Dihydroceramides	(DH)Cer	↓↓ Depletion [1]	Reduced raw material for complex sphingolipid synthesis [1]
Complex Sphingolipids	Sphingomyelin (SM), Glycosphingolipids (GSL)	↓ Depletion [1]	Altered membrane structure and function [1]

Table 2: Toxicological Outcomes Associated with FB1 Exposure

Parameter	Observed Effect / Dose	Experimental Context
Tolerable Daily Intake (TDI)	2 µg/kg body weight (for FB1, FB2, FB3 combined) [2]	Set by WHO International Programme on Chemical Safety [2]
Cytotoxicity (in vitro)	1-deoxySa cytotoxicity ≥ Sa [4]	LLC-PK1 and DU-145 cells [4]
Elimination Half-Life (in vivo)	Plasma: ~3.15 h; Liver: ~4.07 h; Kidney: ~7.07 h [2]	Rat model (single 10 mg/kg oral dose) [2]
Oral Absorption	< 6% of dose [2]	Rat model [2]

Experimental Protocols for Key Analyses

Here are detailed methodologies for core experiments investigating fumonisin-induced sphingolipid disruption.

Analyzing Sphingolipid Profiles Using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most robust and widely used technique for identifying and quantifying a broad spectrum of sphingolipids in biological samples [6].

- **Sample Preparation:** Homogenize tissues or harvest cells. Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., 1:2:0.5, v/v/v) to isolate lipids. Use a cocktail of internal standards (e.g., C17-sphinganine, C17-S1P, **stable isotope-labeled fumonisins like FB1-13C34** [7]) for quantification.
- **LC Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
 - **Mobile Phase:** (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
 - **Gradient:** Start at 40% B, increase to 95% B over 10-15 minutes, hold for 3-5 minutes, then re-equilibrate.
 - **Flow Rate:** 0.2-0.3 mL/min.
- **MS Detection:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.

- **Scan Type:** Multiple Reaction Monitoring (MRM). Examples of transitions: Sphinganine (m/z 302.3 → 284.3), S1P (m/z 380.3 → 264.3), C17-S1P internal standard (m/z 366.3 → 250.3).
- **Data Analysis:** Quantify metabolites by calculating the peak area ratio of the analyte to its corresponding internal standard and interpolating from a calibration curve [8] [4] [6].

Validating the Role of De Novo Synthesis with SPT Inhibition

To confirm that the toxic effects of FB1 are due to the accumulation of upstream intermediates (like Sa) and not the depletion of complex sphingolipids, a co-treatment experiment with an SPT inhibitor is performed.

- **Procedure:**
 - Culture cells (e.g., HT29, LLC-PK1) in standard conditions.
 - Pre-treat or co-treat cells with a specific SPT inhibitor (e.g., **Myriocin**, 100 nM-1 μM) for 1 hour.
 - Add FB1 (e.g., 10-100 μM) to the culture medium.
 - Incubate for 6-48 hours.
 - Assess endpoints: cell viability (MTT assay), apoptosis (caspase-3 activation), and sphingolipid profile (LC-MS).
- **Expected Outcome:** Myriocin should prevent the FB1-induced accumulation of Sa, 1-deoxySa, and other sphingoid bases. If cytotoxicity is abolished by myriocin, it confirms that the toxicity is a consequence of disrupted *de novo* synthesis and metabolite accumulation, not downstream depletion [1] [4].

Tracking Metabolic Flux with Stable Isotopes

Using labeled precursors allows researchers to trace the flow through the sphingolipid pathway and identify the origin of accumulating metabolites.

- **Procedure:**
 - Treat cells with FB1 or vehicle.
 - Introduce stable isotope-labeled precursors:
 - **L-[U-13C]Serine:** To track flux through the canonical *de novo* pathway.
 - **L-[U-13C]Alanine:** To specifically track the formation of 1-deoxysphinganine [4].
 - **[U-13C]Palmitic Acid:** To confirm the fatty acid moiety is incorporated.
 - Incubate for several hours to allow for metabolite turnover.
 - Harvest cells and analyze sphingolipid extracts via LC-MS.
 - Monitor the incorporation of the 13C-label into Sa, So, 1-deoxySa, and ceramides. The presence of mass shifts in the mass spectrometer confirms the metabolic origin of these compounds [4].

Research Applications & Considerations

- **Use of Labeled Fumonisin:** Compounds like **Fumonisin B1-13C34** (and by extension, **Fumonisin B2-13C34**) are chemically identical to their unlabeled counterparts but can be distinguished by MS. They are primarily used as **internal standards** to correct for losses during sample preparation and matrix effects during ionization, ensuring highly accurate quantification in methods validated according to regulatory guidelines [7] [6].
- **Tissue-Specific Mechanisms:** Evidence suggests that the mechanisms of fumonisin toxicity may vary by organ. For example, a study in chickens found distinct sphingolipid profiles in the kidney, lung, and brain after exposure, indicating that the toxicological pathway is not uniform across all tissues [8].
- **Role in Plant Pathogenesis:** In maize, fumonisins act as virulence factors. By inhibiting plant CerS, they alter the balance of sphingolipids, trigger programmed cell death, and modify defense-related hormones like salicylic and jasmonic acid, facilitating the fungus's switch from an endophyte to a necrotroph [5].

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